CP-457920

Descripción general

Descripción

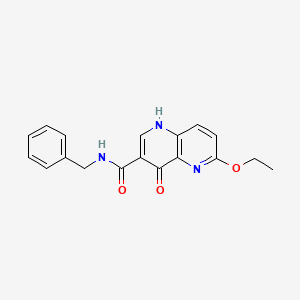

CP 457920, también conocido como N-Bencil-6-etoxi-4-oxo-1,4-dihidro-1,5-naftiridina-3-carboxamida, es un compuesto químico con la fórmula molecular C18H17N3O3. Es un agonista inverso selectivo del receptor tipo A del ácido gamma-aminobutírico α5. Este compuesto se desarrolló inicialmente para el tratamiento de la demencia vascular, pero luego se suspendió en los estudios clínicos .

Métodos De Preparación

La síntesis de CP 457920 implica varios pasos, comenzando con precursores disponibles comercialmente. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de naftiridina: Esto implica la ciclización de precursores apropiados para formar el sistema de anillo de 1,5-naftiridina.

Introducción del grupo etoxi: El grupo etoxi se introduce mediante una reacción de etililación.

Formación del grupo carboxamida:

Bencilación: El paso final implica la bencilación del átomo de nitrógeno para formar el producto deseado

Análisis De Reacciones Químicas

CP 457920 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para reducir el grupo carbonilo a un grupo hidroxilo.

Sustitución: El grupo etoxi se puede sustituir con otros grupos alcoxi en condiciones apropiadas.

Hidrólisis: El enlace amida se puede hidrolizar para formar el ácido carboxílico y la amina correspondientes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios haluros de alquilo para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Research

Mechanism of Action

CP-457920 functions by selectively inhibiting the alpha-5 subunit of the GABA-A receptor, which is implicated in cognitive processes and anxiety regulation. This action is particularly relevant in studying conditions such as Alzheimer's disease and depression.

Therapeutic Potential

Research indicates that this compound may enhance cognitive function and alleviate symptoms of anxiety and depression. Its inverse agonist properties suggest it could reverse the effects of excessive GABAergic activity, which is often linked to cognitive deficits.

Clinical Applications

Alzheimer's Disease

this compound has been investigated for its potential in treating Alzheimer's disease. Studies have shown that it can improve cognitive function in animal models, suggesting a role in enhancing synaptic plasticity and memory formation .

Depression and Anxiety Disorders

The compound has also been explored for its efficacy in treating depression and anxiety disorders. It has been shown to restore normal synaptic function in models of stress-induced anhedonia, indicating its potential as a therapeutic agent for mood disorders .

Case Studies and Experimental Findings

Toxicological Studies

While this compound shows promise as a therapeutic agent, it is also crucial to assess its safety profile. Toxicological evaluations have indicated that while the compound exhibits beneficial effects on cognition and mood, careful monitoring is necessary to avoid potential adverse effects associated with GABA-A receptor modulation.

Mecanismo De Acción

CP 457920 ejerce sus efectos al unirse selectivamente a la subunidad α5 de los receptores tipo A del ácido gamma-aminobutírico. Esta unión produce un efecto agonista inverso, reduciendo la actividad de estos receptores. Los objetivos moleculares involucrados incluyen la subunidad α5 de los receptores tipo A del ácido gamma-aminobutírico, que desempeñan un papel en la modulación de la neurotransmisión inhibitoria en el cerebro.

Comparación Con Compuestos Similares

CP 457920 se puede comparar con otros compuestos similares, como:

N-Bencil-6-metoxi-4-oxo-1,4-dihidro-1,5-naftiridina-3-carboxamida: Estructura similar pero con un grupo metoxi en lugar de un grupo etoxi.

N-Bencil-6-propoxi-4-oxo-1,4-dihidro-1,5-naftiridina-3-carboxamida: Estructura similar pero con un grupo propoxi en lugar de un grupo etoxi.

N-Bencil-6-butoxi-4-oxo-1,4-dihidro-1,5-naftiridina-3-carboxamida: Estructura similar pero con un grupo butoxi en lugar de un grupo etoxi

La singularidad de CP 457920 radica en su unión selectiva a la subunidad α5 de los receptores tipo A del ácido gamma-aminobutírico, lo que lo distingue de otros compuestos con diferentes sustituyentes en el núcleo de naftiridina.

Actividad Biológica

CP-457920 is a selective inverse agonist of the GABA receptor, specifically targeting the α5 subunit. This compound has been investigated primarily for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease and other forms of dementia. Its mechanism of action involves modulation of GABAergic neurotransmission, which plays a critical role in cognitive function and memory processes.

This compound acts as an inverse agonist at the α5 subunit of the GABA receptor, leading to decreased inhibitory neurotransmission. This modulation is hypothesized to enhance cognitive performance by reducing the overactivity associated with certain GABAergic pathways that may impair learning and memory. The compound's selectivity for the α5 subunit is crucial, as it minimizes side effects typically associated with non-selective GABA receptor modulators.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Cognitive Enhancement : Studies have shown that this compound can improve cognitive function in animal models. For example, it has been demonstrated to enhance performance in tasks assessing memory and learning.

- Anxiolytic Effects : While primarily focused on cognitive enhancement, this compound may also exhibit anxiolytic properties, potentially providing dual benefits in treating anxiety-related symptoms alongside cognitive deficits.

In Vitro and In Vivo Studies

In Vitro Assays : Various studies have evaluated this compound's binding affinity and functional activity at GABA receptors. The compound has been shown to effectively displace radiolabeled ligands from the α5-containing GABA receptors, confirming its role as an inverse agonist.

In Vivo Studies : Animal studies have reported significant improvements in cognitive tasks following administration of this compound. For instance, rodents treated with this compound demonstrated enhanced performance in the Morris water maze test, a standard measure of spatial learning and memory.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicological studies. Early findings suggest that it has a favorable safety margin when administered at therapeutic doses. However, further investigations are necessary to fully understand its long-term effects and potential side effects.

Toxicological Data

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (in rodents) |

| Chronic Toxicity | No significant adverse effects noted at therapeutic doses |

Propiedades

IUPAC Name |

N-benzyl-6-ethoxy-4-oxo-1H-1,5-naphthyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-2-24-15-9-8-14-16(21-15)17(22)13(11-19-14)18(23)20-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFVZQGXKQCQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047254 | |

| Record name | CP-457920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220860-50-4 | |

| Record name | CP-457920 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220860504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-457920 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-457920 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13BME2F602 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.